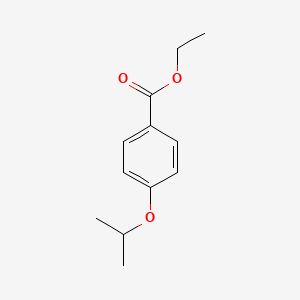

Ethyl 4-isopropoxybenzoate

Description

Ethyl 4-isopropoxybenzoate is an ester derivative of benzoic acid, characterized by an ethyl ester group at the carboxylic acid position and an isopropoxy (iso-propyl ether) substituent at the para position of the aromatic ring. Such esters are typically synthesized via alkylation or esterification reactions and serve as intermediates in pharmaceuticals, agrochemicals, or fragrances. The isopropoxy group’s electron-donating nature may influence the compound’s solubility, stability, and reactivity compared to derivatives with other substituents.

Properties

IUPAC Name |

ethyl 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWWGIURLYRQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-hydroxybenzoic acid with isopropyl alcohol to form 4-isopropoxybenzoic acid, which is then esterified with ethanol to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-isopropoxybenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-isopropoxybenzyl alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-isopropoxybenzoic acid

Reduction: 4-isopropoxybenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Ethyl 4-isopropoxybenzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in synthesizing bioactive compounds. For instance, it acts as a precursor for synthesizing anti-inflammatory and analgesic agents. The compound's ability to undergo esterification reactions makes it suitable for producing derivatives that exhibit enhanced biological activity.

Pharmaceutical Applications

The pharmaceutical industry is particularly interested in this compound due to its potential therapeutic effects.

Anti-inflammatory Properties

Studies have indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs. The compound's mechanism involves inhibiting specific pathways associated with inflammation, which could lead to effective treatments for conditions like arthritis and other inflammatory diseases.

Drug Delivery Systems

This compound can also be incorporated into drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs, improving their solubility and bioavailability. This application is particularly relevant in formulating oral and topical medications.

Material Science

In material science, this compound is explored for its potential as a plasticizer and additive in polymer formulations.

Polymer Modifications

The incorporation of this compound into polymer matrices can enhance flexibility and durability. Research shows that modifying polymers with this compound can improve their thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel anti-inflammatory agents using this compound as a key intermediate. The researchers reported significant efficacy in reducing inflammation in animal models, demonstrating the compound's potential for therapeutic applications .

Case Study 2: Drug Delivery Enhancement

Another research project focused on developing a novel drug delivery system using this compound to improve the solubility of poorly soluble drugs. The findings indicated a marked increase in bioavailability compared to conventional formulations, suggesting a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 4-isopropoxybenzoic acid and ethanol. The released acid can then interact with cellular targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, solubility, molecular weight, and applications, leveraging data from structurally related ethyl benzoate derivatives in the evidence.

Substituent Type and Electronic Effects

Ethyl 4-Isopropoxybenzoate (Hypothetical) :

- Substituent: Isopropoxy (electron-donating via resonance and inductive effects).

- Expected Reactivity: Enhanced ester stability due to reduced electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents.

Ethyl 4-Nitrobenzoate Derivatives :

- Substituent: Nitro (strong electron-withdrawing).

- Impact: Increases electrophilicity of the ester group, accelerating hydrolysis. Commonly used in explosive or pharmaceutical intermediates.

- Ethoxylated Ethyl-4-Aminobenzoate : Substituent: Ethoxylated amino group (polar, hydrophilic). Impact: High water solubility (due to polyethylene glycol chains) and applications in cosmetics. Molecular weight: 1266.6 g/mol.

Ethyl 4-Chlorobenzoate Derivatives :

- Substituent: Chloro (moderately electron-withdrawing).

- Impact: Enhances resistance to microbial degradation, useful in agrochemicals.

Solubility and Physical Properties

Molecular Weight and Functional Complexity

- This compound (C₁₂H₁₆O₃) would have a molecular weight of ~208.26 g/mol, similar to ethyl 4-(3-hydroxypropoxy)benzoate (C₁₂H₁₆O₄, ~224.26 g/mol) .

- Bulkier substituents, such as ethoxylated chains in , drastically increase molecular weight (1266.6 g/mol), altering applications (e.g., surfactants in cosmetics).

Biological Activity

Ethyl 4-isopropoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and material science. This article delves into the biological activity of this compound, presenting findings from various studies, including its antibacterial properties, mechanisms of action, and applications in polymerization processes.

Chemical Structure and Properties

This compound is classified as an ester derived from 4-isopropoxybenzoic acid. Its molecular formula is , with a molecular weight of approximately 208.25 g/mol. The structure consists of a benzoate group with an isopropoxy substituent, which contributes to its unique chemical properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 0.5 |

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 4 |

These results suggest that this compound can inhibit the growth of these resistant strains, making it a candidate for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Inhibition leads to disruption in DNA supercoiling, ultimately resulting in bacterial cell death .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound had a significant inhibitory effect on DNA gyrase with an IC50 value lower than 10 nM against E. coli gyrase, indicating strong enzyme inhibition .

- Polymerization Applications : this compound has also been utilized as a selectivity control agent in propylene polymerization processes. It was found to reduce polydispersity in polypropylene production, enhancing the efficiency and output of the catalyst systems used .

- Comparative Analysis : In comparative studies involving other benzoate esters, this compound consistently showed superior performance in terms of both antibacterial efficacy and polymerization efficiency .

Q & A

Q. How to analyze conflicting results in this compound’s thermal stability studies?

- Methodological Answer : Perform TGA-DSC to map decomposition phases. Correlate with in situ FT-IR for real-time functional group analysis. Reconcile discrepancies by standardizing heating rates and sample mass. Publish raw data with error margins to facilitate meta-analysis .

Q. What ethical protocols apply when using human cell lines to study this compound toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.